molecular formula C16H10Cl3N3 B6347526 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine CAS No. 1354916-00-9

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine

Cat. No.: B6347526
CAS No.: 1354916-00-9
M. Wt: 350.6 g/mol
InChI Key: OBIXAANINVSMFY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine is a chemical compound that belongs to the pyrimidine class Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chlorophenyl and dichlorophenyl precursors.

    Condensation Reaction: These precursors undergo a condensation reaction with a suitable amine to form the pyrimidine ring.

    Cyclization: The intermediate product is then cyclized under specific conditions to form the final pyrimidine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the condensation and cyclization reactions.

    Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Employing purification techniques like crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the chlorophenyl groups.

    Substitution: The chlorophenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways: It can modulate biochemical pathways, leading to its observed effects.

    Binding: The chlorophenyl groups may enhance binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorophenyl)-6-phenylpyrimidin-2-amine: Lacks the dichlorophenyl group.

    4-Phenyl-6-(3,4-dichlorophenyl)pyrimidin-2-amine: Lacks the 4-chlorophenyl group.

    4-(4-Chlorophenyl)-6-(2,3-dichlorophenyl)pyrimidin-2-amine: Has a different dichlorophenyl substitution pattern.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(3,4-dichlorophenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl3N3/c17-11-4-1-9(2-5-11)14-8-15(22-16(20)21-14)10-3-6-12(18)13(19)7-10/h1-8H,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBIXAANINVSMFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC(=N2)N)C3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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